6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group at the 2-position and a cyclopentylethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate cyclopentylethyl derivative and a suitable pyrimidine precursor.
Cyclization Reaction: The cyclopentylethyl derivative is reacted with the pyrimidine precursor under conditions that promote cyclization, often involving a base such as sodium hydride or potassium carbonate.
Thioxo Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopentylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioxo derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidines.
Scientific Research Applications
6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclopentylethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the cyclopentylethyl group, which may result in different biological activity and binding properties.
6-(2-ethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a simpler alkyl group, potentially affecting its chemical reactivity and biological interactions.
Uniqueness
6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the cyclopentylethyl group, which can influence its chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity compared to similar compounds.
Biological Activity
6-(2-Cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a thioxo derivative of dihydropyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thioxo group that may contribute to its pharmacological properties.
- Molecular Formula : C11H16N2OS
- Molar Mass : 224.32 g/mol
- Density : 1.21 g/cm³ (predicted)
- pKa : 7.72 (predicted)
Biological Activity Overview
Research indicates that compounds with thioxo groups generally exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented in the literature; however, insights can be drawn from studies on related compounds.
Antimicrobial Activity
Thioxo derivatives have been shown to possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Thiosemicarbazones and their derivatives have been extensively studied for their anticancer properties. These compounds often exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation. For example, studies on thiosemicarbazone complexes reveal their ability to interact with nucleic acids, potentially disrupting DNA synthesis in cancer cells .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of thiosemicarbazone derivatives on several cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.50 μM against BxPC-3 cells, suggesting potent anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Thiosemicarbazone A | HeLa | 1.4 |
Thiosemicarbazone B | BxPC-3 | 0.50 |
Study 2: Mechanistic Insights
Another investigation focused on the morphological changes induced by thiosemicarbazones in cancer cells. Microscopic analysis revealed significant cytoplasmic vacuolization and apoptotic body formation in treated cells compared to controls, indicating that these compounds may trigger apoptosis through intrinsic pathways .
Properties
IUPAC Name |
6-(2-cyclopentylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYKPBKYIDCHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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